molecular formula C15H10N2O3 B2455472 4-(1-oxophthalazin-2(1H)-yl)benzoic acid CAS No. 859300-33-7

4-(1-oxophthalazin-2(1H)-yl)benzoic acid

Cat. No.: B2455472
CAS No.: 859300-33-7
M. Wt: 266.256
InChI Key: OQMJTTODFHRUPH-UHFFFAOYSA-N
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Description

4-(1-oxophthalazin-2(1H)-yl)benzoic acid is an organic compound that features a phthalazinone moiety attached to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-oxophthalazin-2(1H)-yl)benzoic acid typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-oxophthalazin-2(1H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(1-oxophthalazin-2(1H)-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-oxophthalazin-2(1H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-oxophthalazin-2(1H)-yl)benzoic acid include:

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Benzoic acid derivatives: Compounds with modifications to the benzoic acid moiety.

Uniqueness

The uniqueness of this compound lies in its combined structure of phthalazinone and benzoic acid, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1-oxophthalazin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-13-4-2-1-3-11(13)9-16-17(14)12-7-5-10(6-8-12)15(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMJTTODFHRUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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